molecular formula C15H21NO3 B7975375 Methyl 3-amino-2-(cyclohexylmethoxy)benzoate

Methyl 3-amino-2-(cyclohexylmethoxy)benzoate

Cat. No.: B7975375
M. Wt: 263.33 g/mol
InChI Key: FAESNDOJVCCPIM-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-(cyclohexylmethoxy)benzoate is a benzoate ester derivative featuring a 3-amino substitution on the aromatic ring and a cyclohexylmethoxy group at the 2-position. This compound is of interest in medicinal and synthetic chemistry due to its structural versatility, which allows for modifications to optimize physicochemical properties or biological activity. Its synthesis typically involves etherification and esterification steps, as seen in analogous compounds (e.g., ).

Properties

IUPAC Name

methyl 3-amino-2-(cyclohexylmethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-18-15(17)12-8-5-9-13(16)14(12)19-10-11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7,10,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAESNDOJVCCPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)N)OCC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-(cyclohexylmethoxy)benzoate can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-2-hydroxybenzoic acid with cyclohexylmethyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process typically includes steps such as raw material preparation, reaction optimization, product isolation, and purification.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-(cyclohexylmethoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an aprotic solvent.

Major Products Formed

    Oxidation: Nitro derivatives of the benzoate.

    Reduction: Alcohol derivatives of the benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-2-(cyclohexylmethoxy)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-(cyclohexylmethoxy)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the methoxy and ester groups may enhance its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs (Table 1) include:

Compound Name Substituents (Position) Molecular Formula Key Features Reference
Methyl 3-amino-4-hydroxybenzoate -NH₂ (3), -OH (4) C₈H₉NO₃ Hydroxy group enhances hydrogen bonding
Methyl 4-acetamido-2-(cyclohexylmethoxy)benzoate -NHAc (4), -OCH₂C₆H₁₁ (2) C₁₇H₂₃NO₄ Acetamido group modifies electron density
Methyl 4-amino-3-hydroxybenzoate -NH₂ (4), -OH (3) C₈H₉NO₃ Positional isomer with reversed substituents
Methyl 5-amino-2-hydroxybenzoate -NH₂ (5), -OH (2) C₈H₉NO₃ Distal amino group alters ring electronics
3-Amino-2-((4-chlorophenoxy)methyl)quinazolin-4-one Quinazolinone core, -Cl substituent C₁₅H₁₁ClN₃O₂ Heterocyclic core with chlorophenoxy group

Key Observations :

  • Substituent Position: The position of the amino group (e.g., 3 vs. 4) significantly impacts electronic distribution and intermolecular interactions. For instance, Methyl 3-amino-4-hydroxybenzoate forms stronger hydrogen bonds due to the proximity of -NH₂ and -OH groups .
  • Cyclohexylmethoxy vs.
  • Heterocyclic vs. Benzoate Core: Quinazolinone derivatives (e.g., compounds in ) exhibit distinct reactivity and biological profiles due to their nitrogen-containing heterocycles .

Spectroscopic Characterization

Spectroscopic data highlights differences in substituent effects (Table 2):

Compound ¹H NMR (δ, ppm) Key Signals IR (cm⁻¹) Key Bands EI-MS (m/z) Reference
Methyl 3-amino-2-(cyclohexylmethoxy)benzoate -OCH₂C₆H₁₁ (3.5–4.0), -NH₂ (5.0–6.0) 3350 (N-H), 1700 (C=O) [M]⁺ = 291 (calc.)
Methyl 3-amino-4-hydroxybenzoate -OH (10–12), -NH₂ (6.5–7.0) 3400 (O-H), 1680 (C=O) [M]⁺ = 167
Methyl 4-acetamido-2-(cyclohexylmethoxy)benzoate -NHAc (2.05, s), -OCH₃ (3.7) 3300 (N-H), 1650 (C=O) [M]⁺ = 313

Analysis :

  • ¹H NMR : The cyclohexylmethoxy group produces distinct multiplet signals between δ 3.5–4.0 ppm, absent in hydroxy-substituted analogs .
  • IR: The acetamido group in Methyl 4-acetamido-2-(cyclohexylmethoxy)benzoate shows a lower C=O stretch (1650 cm⁻¹) due to conjugation with the amino group .

Physicochemical Properties

  • Lipophilicity : The cyclohexylmethoxy group increases logP compared to hydroxy or methoxy analogs, as inferred from structural analogs in and .
  • Melting Points: Methyl 4-acetamido-2-(cyclohexylmethoxy)benzoate has a lower melting point (79–82°C) than hydroxy-substituted derivatives (e.g., Methyl 3-amino-4-hydroxybenzoate, m.p. >150°C) due to reduced hydrogen bonding .

Biological Activity

Methyl 3-amino-2-(cyclohexylmethoxy)benzoate is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its mechanisms of action, chemical properties, and applications in various fields, particularly in medicine and biochemistry.

Chemical Structure and Properties

This compound features a benzoate structure with an amino group and a cyclohexylmethoxy substituent. This configuration allows for diverse interactions with biological targets, enhancing its potential therapeutic applications.

The mechanism of action of this compound is primarily attributed to its ability to form hydrogen bonds through its amino group, which can interact with active sites on enzymes or receptors. The presence of the methoxy and ester groups may further enhance its binding affinity and specificity, allowing it to modulate various biochemical pathways by inhibiting or activating key enzymes.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor in enzymatic studies. Its structural components allow it to interfere with enzyme activity, potentially leading to therapeutic effects in conditions where enzyme modulation is beneficial.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the release of pro-inflammatory mediators, providing a basis for its use in treating inflammatory diseases .

Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. Preliminary studies indicate that it exhibits activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Research Findings

Case Study 1: Enzyme Inhibition

In a study investigating the inhibition of specific enzymes involved in metabolic pathways, this compound demonstrated significant inhibitory effects on target enzymes compared to control compounds. The study highlighted the compound's potential as a biochemical probe in metabolic research .

Case Study 2: Anti-inflammatory Properties

A controlled experiment assessed the anti-inflammatory effects of this compound in a mouse model of acute inflammation. Results indicated a marked reduction in inflammation markers following administration of the compound, suggesting its therapeutic potential in managing inflammatory conditions.

Data Table: Summary of Biological Activities

Activity Description Reference
Enzyme InhibitionInhibits specific metabolic enzymes
Anti-inflammatoryReduces pro-inflammatory mediator release
AntimicrobialExhibits activity against certain bacterial strains

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